1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine
Beschreibung
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chlorobenzenesulfonyl group and a cyclopropyl-pyrazole carbonyl group
Eigenschaften
Molekularformel |
C17H19ClN4O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H19ClN4O3S/c18-13-3-5-14(6-4-13)26(24,25)22-9-7-21(8-10-22)17(23)16-11-15(19-20-16)12-1-2-12/h3-6,11-12H,1-2,7-10H2,(H,19,20) |
InChI-Schlüssel |
IDBNUEWQVLZMDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NN2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Cyclopropylation: The pyrazole ring can be further functionalized by introducing a cyclopropyl group using cyclopropyl bromide in the presence of a base.
Sulfonylation: The piperazine ring is sulfonylated using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling: The final step involves coupling the sulfonylated piperazine with the cyclopropyl-pyrazole carbonyl intermediate under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzene ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(3-methyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine
- 1-(4-Chlorobenzenesulfonyl)-4-(3-ethyl-1H-pyrazole-5-carbonyl)piperazine
Uniqueness
1-(4-Chlorobenzenesulfonyl)-4-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties compared to other similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
